molecular formula C22H20ClNO3 B299974 N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide

N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide

Cat. No. B299974
M. Wt: 381.8 g/mol
InChI Key: BSYIKQPEJZCEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide, also known as Venlafaxine, is a psychoactive drug that is used to treat major depressive disorder, anxiety disorders, and panic disorder. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is considered to be a potent antidepressant.

Mechanism of Action

N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide works by inhibiting the reuptake of both serotonin and norepinephrine, which are two important neurotransmitters involved in regulating mood, anxiety, and pain. By increasing the levels of these neurotransmitters in the brain, N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide helps to alleviate symptoms of depression, anxiety, and pain.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, as well as increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in the growth and survival of neurons. Additionally, it has been shown to have an impact on the hypothalamic-pituitary-adrenal (HPA) axis, which is a complex system that regulates the body's response to stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of serotonin and norepinephrine in regulating mood, anxiety, and pain. However, one of the limitations of using N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide in lab experiments is its potential for side effects. It has been shown to cause a number of side effects, including nausea, dizziness, and insomnia, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide. One area of research could focus on developing new SNRIs that have fewer side effects than N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide. Another area of research could focus on investigating the role of N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder (PTSD). Additionally, research could be conducted to investigate the long-term effects of N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chlorobenzyl chloride in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product.

Scientific Research Applications

N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Additionally, it has been studied for its potential in treating neuropathic pain, hot flashes, and attention-deficit hyperactivity disorder (ADHD).

properties

Product Name

N-[(4-chlorophenyl)(phenyl)methyl]-3,4-dimethoxybenzamide

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H20ClNO3/c1-26-19-13-10-17(14-20(19)27-2)22(25)24-21(15-6-4-3-5-7-15)16-8-11-18(23)12-9-16/h3-14,21H,1-2H3,(H,24,25)

InChI Key

BSYIKQPEJZCEAC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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